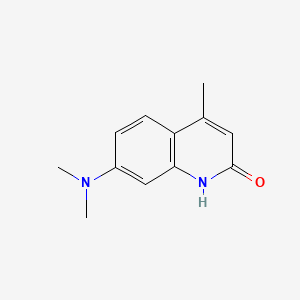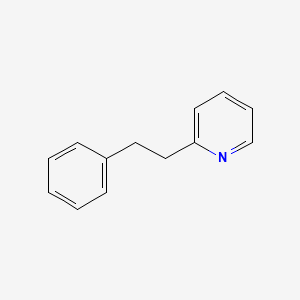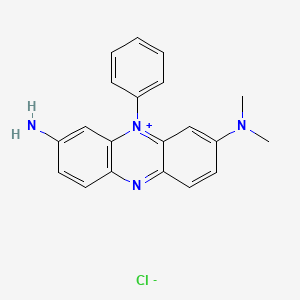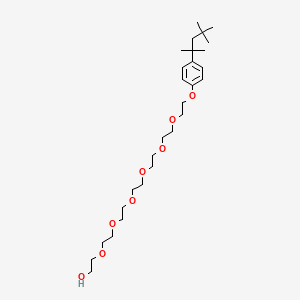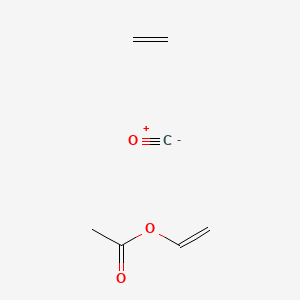
Carbon monoxide;ethene;ethenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide;ethene;ethenyl acetate, is a synthetic polymer known for its versatility and wide range of applications. This compound is formed by the polymerization of acetic acid ethenyl ester (vinyl acetate), carbon monoxide, and ethene (ethylene). The resulting polymer exhibits unique properties that make it valuable in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ethenyl ester, polymer with carbon monoxide and ethene, typically involves a copolymerization reaction. This process is catalyzed by transition metal catalysts, such as palladium complexes. The reaction conditions often include moderate temperatures and pressures to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The process involves the continuous feeding of acetic acid ethenyl ester, carbon monoxide, and ethene into the reactor, along with the catalyst. The reaction mixture is maintained at optimal conditions to ensure high yield and quality of the polymer. The resulting polymer is then purified and processed into various forms for different applications.
Analyse Chemischer Reaktionen
Types of Reactions
Carbon monoxide;ethene;ethenyl acetate, undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can modify the polymer’s structure and improve its performance in specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance. These modified polymers find applications in various industries, including automotive, packaging, and electronics.
Wissenschaftliche Forschungsanwendungen
Carbon monoxide;ethene;ethenyl acetate, has a wide range of scientific research applications:
Chemistry: The polymer is used as a precursor for the synthesis of other complex polymers and materials.
Biology: It is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: The polymer is used in the formulation of medical devices and controlled-release drug delivery systems.
Industry: It finds applications in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Wirkmechanismus
The mechanism of action of acetic acid ethenyl ester, polymer with carbon monoxide and ethene, varies depending on its application. In drug delivery systems, the polymer acts as a carrier, encapsulating the drug and releasing it slowly over time. The release mechanism is often controlled by diffusion or degradation of the polymer matrix. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the encapsulated drug or material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene-co-vinyl acetate: A copolymer of ethylene and vinyl acetate, known for its flexibility and toughness.
Polyvinyl acetate: A polymer of vinyl acetate, commonly used in adhesives and coatings.
Ethylene-vinyl alcohol copolymer: A copolymer of ethylene and vinyl alcohol, known for its excellent barrier properties.
Uniqueness
Carbon monoxide;ethene;ethenyl acetate, stands out due to its unique combination of properties, such as enhanced thermal stability, chemical resistance, and mechanical strength. These properties make it suitable for a wide range of applications, from industrial uses to advanced scientific research.
Eigenschaften
CAS-Nummer |
26337-35-9 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
carbon monoxide;ethene;ethenyl acetate |
InChI |
InChI=1S/C4H6O2.C2H4.CO/c1-3-6-4(2)5;2*1-2/h3H,1H2,2H3;1-2H2; |
InChI-Schlüssel |
SQYFAXDCJCWIOT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=C.C=C.[C-]#[O+] |
Kanonische SMILES |
CC(=O)OC=C.C=C.[C-]#[O+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


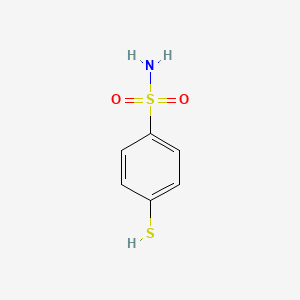
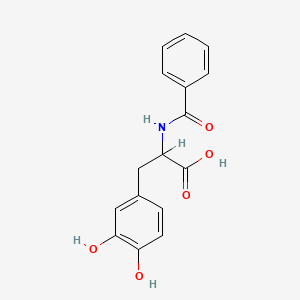
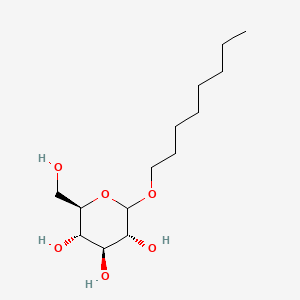
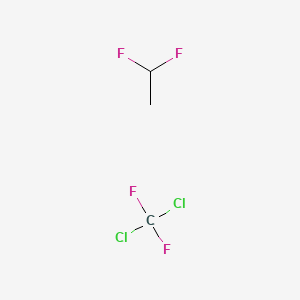

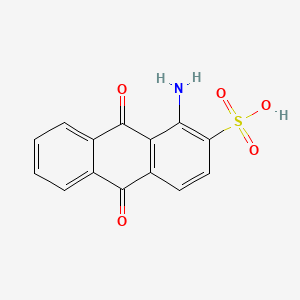
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B1606458.png)
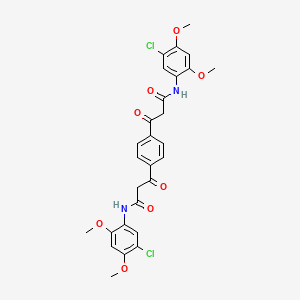
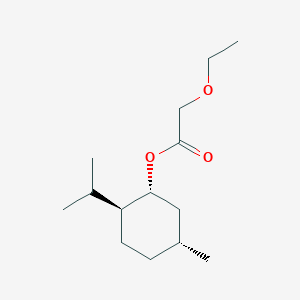
![9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-](/img/structure/B1606465.png)
